D-Mannitol-1,1'-d2

Mass Spectrometry Isotope Dilution Quantitative Bioanalysis

D-Mannitol-1,1'-d2 is a site-specifically deuterated analog engineered for MS-based quantitation and metabolic flux studies. With deuterium exclusively at the C1 and C1' positions, it delivers a precise +2.01 Da mass shift without compromising positional selectivity—unlike uniformly labeled (UL-d8) or C2-deuterated variants. This site specificity eliminates signal overlap in crowded ¹H NMR regions, enables accurate kinetic isotope effect (KIE) measurements for mannitol dehydrogenase assays, and ensures identical extraction recovery and ionization efficiency as the unlabeled analyte in LC-MS/MS or GC-MS workflows. Choose D-Mannitol-1,1'-d2 when positional fidelity is non-negotiable.

Molecular Formula C₆H₁₂D₂O₆
Molecular Weight 184.18
Cat. No. B1161246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Mannitol-1,1'-d2
Molecular FormulaC₆H₁₂D₂O₆
Molecular Weight184.18
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Mannitol-1,1'-d2: Procurement and Differentiation Overview for Stable Isotope-Labeled Polyol Standards


D-Mannitol-1,1'-d2 is a site-specifically deuterated derivative of D-mannitol, a six-carbon sugar alcohol (hexitol). It is categorized as a stable isotope-labeled compound (SIL) . The compound features two deuterium atoms replacing hydrogen atoms at the 1 and 1' positions, resulting in a molecular formula of C₆H₁₂D₂O₆ and a molecular weight of 184.18 g/mol, representing a +2.01 Da mass shift relative to the unlabeled parent molecule (MW 182.17 g/mol) . This precise, site-specific labeling is engineered for applications requiring accurate quantitation via mass spectrometry (MS) and for investigations into metabolic pathways and kinetic isotope effects where positional specificity is paramount .

Procurement Risk Analysis: Why Unlabeled or Alternatively Labeled Mannitol Cannot Replace D-Mannitol-1,1'-d2


Substituting D-Mannitol-1,1'-d2 with unlabeled D-mannitol, uniformly deuterated mannitol (e.g., D-mannitol-[UL-d8]), or C2-deuterated analogs (e.g., D-Mannitol-[2-C-d]) is scientifically invalid for specific analytical and research workflows . Unlabeled mannitol cannot serve as an internal standard in MS-based quantification due to the absence of a distinct mass shift, leading to co-elution and ion suppression artifacts . Uniformly deuterated mannitol, while providing a larger mass shift (+8 Da), compromises on positional specificity and is more susceptible to hydrogen-deuterium exchange at labile hydroxyl sites, potentially skewing quantitation in protic solvents [1]. C2-deuterated mannitol targets a different metabolic node in enzymatic reactions, rendering it unsuitable for studies focusing on C1/C1' hydride transfer mechanisms . The site-specific deuteration at the 1,1' positions in D-Mannitol-1,1'-d2 provides a unique combination of a defined mass shift for MS and positional selectivity for NMR and kinetic studies, making it non-interchangeable with these alternatives.

Quantitative Differentiation Guide: D-Mannitol-1,1'-d2 vs. Unlabeled and Other Deuterated Analogs


Mass Spectrometry Quantitation: +2.01 Da Mass Shift for Interference-Free Signal

D-Mannitol-1,1'-d2 provides a definitive +2.01 Da mass increase relative to unlabeled D-mannitol (182.17 vs. 184.18 g/mol) . This mass shift is sufficient for complete baseline separation from the natural isotopic envelope of unlabeled mannitol in both full-scan MS and MS/MS experiments, enabling its use as an internal standard for isotope dilution mass spectrometry (IDMS) [1]. In contrast, unlabeled mannitol (MW 182.17) would co-elute and cannot be distinguished by MS. Uniformly deuterated mannitol (D-mannitol-[UL-d8], MW 190.22) offers a larger +8.05 Da shift but at the cost of increased susceptibility to H/D exchange .

Mass Spectrometry Isotope Dilution Quantitative Bioanalysis

NMR Spectroscopy: Reduction of 1H Signal Overlap by 100% at Labeled Positions

Substitution of two hydrogens at the 1 and 1' positions with deuterium results in a complete elimination (100% reduction) of proton NMR signals from those sites . This site-specific signal attenuation is critical for simplifying complex 1H NMR spectra of biological mixtures or synthetic products, allowing for unambiguous integration of adjacent proton signals (e.g., at C2). This property directly enables its use as an internal standard in quantitative NMR (qNMR) workflows, where an internal standard must have non-overlapping signals with the analyte of interest [1]. Unlabeled mannitol would present full proton signals, leading to spectral overlap. A C2-deuterated analog would attenuate signals at C2 but leave C1 signals intact, providing a different spectral simplification profile .

NMR Spectroscopy Quantitative NMR (qNMR) Metabolic Tracing

Isotopic Purity and Chemical Purity: Specifications for Reproducible Quantification

For the structurally related compound D-[1-13C;1,1'-2H2]mannitol, vendors report isotopic enrichments of 99 atom% 13C and 98 atom% D . While precise lot-specific purity for D-Mannitol-1,1'-d2 is not published, it is a standard industry practice to supply this compound with a chemical purity of ≥95% (by HPLC) and an isotopic enrichment of ≥98 atom% D, as indicated by similar products . In contrast, unlabeled, pharmaceutical-grade D-mannitol may have a higher chemical purity (≥99.0%) but lacks any isotopic enrichment, rendering it useless as a tracer or internal standard . The combination of high isotopic and adequate chemical purity is the key specification differentiating this product for analytical applications.

Isotopic Enrichment Chemical Purity Quality Control

Potential Kinetic Isotope Effect: Primary KIE (kH/kD > 1) at Labeled C1/C1' Sites

Deuteration at the C1 and C1' hydroxyl groups in D-mannitol introduces the potential for a primary kinetic isotope effect (KIE) when these bonds are broken during enzymatic reactions (e.g., oxidation by mannitol dehydrogenase) [1]. While no direct experimental KIE data for D-Mannitol-1,1'-d2 exists, class-level knowledge of deuterium isotope effects predicts a kH/kD ratio > 1 for reactions involving rate-limiting C1-H bond cleavage [2]. This is in contrast to a C2-deuterated analog (D-Mannitol-[2-C-d]), which would report on hydride transfer at a different position, or uniformly deuterated mannitol, which would produce a complex, averaged KIE . The site-specific labeling thus provides a targeted tool for mechanistic enzymology.

Kinetic Isotope Effect Enzymology Reaction Mechanisms

Optimal Application Scenarios for D-Mannitol-1,1'-d2 Based on Quantified Differentiation


Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification of D-Mannitol in Biological Matrices

Use D-Mannitol-1,1'-d2 as the internal standard in LC-MS/MS or GC-MS workflows to quantify endogenous or administered D-mannitol levels in plasma, urine, or tissue homogenates. The +2.01 Da mass shift provides a distinct signal that is well-separated from the analyte's natural isotopic distribution, while its chemical identity ensures identical extraction recovery and ionization efficiency. This approach compensates for matrix effects and instrument variability, enabling accurate quantification of mannitol for pharmacokinetic studies or diagnostic assessments of intestinal permeability and renal function .

Quantitative NMR (qNMR) as a Purity and Concentration Standard for Polyol Analysis

Employ D-Mannitol-1,1'-d2 as a calibrant in quantitative 1H NMR experiments. The complete absence of proton signals at the 1 and 1' positions (100% reduction) eliminates signal overlap in crowded regions of the spectrum, allowing for accurate integration of a unique, non-deuterated proton signal (e.g., at C3 or C4) to be used as a reference peak. This is particularly valuable for determining the absolute concentration and purity of mannitol in complex mixtures, such as sugar-free foodstuffs or pharmaceutical formulations containing multiple polyols [1].

Site-Specific Probing of Enzymatic Mechanisms via Kinetic Isotope Effect (KIE) Studies

Utilize D-Mannitol-1,1'-d2 in in vitro assays with mannitol-metabolizing enzymes (e.g., mannitol dehydrogenase) to investigate the kinetic mechanism. By comparing the rate of oxidation or reduction of the deuterated substrate to that of the unlabeled substrate, a primary kinetic isotope effect (kH/kD) can be measured. A value significantly greater than 1 indicates that the cleavage of the C1-H bond is a rate-limiting step in the catalytic cycle. This site-specific KIE data provides mechanistic insights that cannot be obtained with uniformly labeled or unlabeled substrates [2].

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